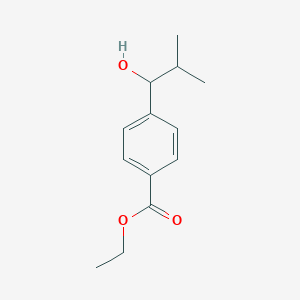

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and features a hydroxy-substituted alkyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate typically involves the esterification of 4-(1-hydroxy-2-methylpropyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester moiety can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate: Lacks the hydroxy-substituted alkyl chain, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.

Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic with distinct pharmacological properties.

Biologische Aktivität

Ethyl 4-(1-hydroxy-2-methylpropyl)benzoate, a compound derived from the esterification of p-hydroxybenzoic acid, has garnered attention for its biological activities, particularly in the context of insect physiology and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is an ester that can be synthesized through various methods, including direct esterification of p-hydroxybenzoic acid with ethyl alcohol. Its structure includes a benzoate moiety linked to a hydroxyalkyl side chain, which is crucial for its biological interactions.

Biological Activity

1. Anti-Juvenile Hormone Activity:

Research indicates that this compound exhibits significant anti-juvenile hormone (JH) activity. Juvenile hormones play a vital role in insect development and reproduction. The compound has been shown to interfere with JH signaling pathways, leading to developmental disruptions in various insect species. A study demonstrated that this compound effectively inhibited JH activity in bioassays using target insects, suggesting its potential as a biopesticide .

2. Metabolism and Toxicity Studies:

In studies involving rats, ethyl esters of p-hydroxybenzoic acid showed that the compound is well absorbed and metabolized. Long-term feeding studies indicated no significant adverse effects on growth or organ health at lower concentrations (2% in diet), although higher concentrations (8%) resulted in reduced growth rates without notable pathological changes . This suggests a relatively safe profile at controlled doses.

Case Studies

Case Study 1: Insect Development

In a controlled laboratory setting, groups of insects were exposed to varying concentrations of this compound to assess its impact on development. Results indicated that at sub-lethal doses, the compound caused delays in larval development and reduced pupation rates, confirming its role as an insect growth regulator.

Case Study 2: Long-term Toxicity in Rodents

A long-term study involving rats fed with diets containing this compound revealed no significant differences in mortality rates or tumor incidence compared to control groups over a lifespan study, indicating low toxicity and safety for potential use in food-related applications .

Metabolic Pathways

The metabolism of this compound involves hydrolysis to p-hydroxybenzoic acid and subsequent conjugation reactions leading to glucuronides and sulfates. This metabolic pathway is critical for understanding both its efficacy as an active ingredient in pest control and its safety profile for human consumption.

Table: Summary of Biological Activities

Eigenschaften

Molekularformel |

C13H18O3 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

ethyl 4-(1-hydroxy-2-methylpropyl)benzoate |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(15)11-7-5-10(6-8-11)12(14)9(2)3/h5-9,12,14H,4H2,1-3H3 |

InChI-Schlüssel |

GKKDNFSYMNKMSW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.